6-Bromo-3-ethyl-5-methyl-1H-indole
Description
6-Bromo-3-ethyl-5-methyl-1H-indole is a halogenated indole derivative featuring a bromine atom at position 6, an ethyl group at position 3, and a methyl group at position 5. This compound belongs to a class of indole derivatives known for their diverse biological activities, including antioxidant, antimicrobial, and receptor-binding properties.
Properties
Molecular Formula |
C11H12BrN |
|---|---|
Molecular Weight |
238.12 g/mol |
IUPAC Name |
6-bromo-3-ethyl-5-methyl-1H-indole |
InChI |
InChI=1S/C11H12BrN/c1-3-8-6-13-11-5-10(12)7(2)4-9(8)11/h4-6,13H,3H2,1-2H3 |
InChI Key |
AVWLCBAIQDKRPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C=C(C(=C2)Br)C |
Origin of Product |
United States |
Preparation Methods
Starting Material and Halogenation
A typical precursor for brominated methyl-substituted indoles is 4-bromo-2-methylaniline , which can be converted via iodination and subsequent coupling to brominated indole derivatives. For example, the preparation of 5-bromo-7-methylindole involves:
- Iodination of 4-bromo-2-methylaniline using an iodine reagent such as N-iodosuccinimide (NIS).
- This step selectively introduces an iodine substituent facilitating further coupling reactions.
Sonogashira Coupling and Cyclization
Following iodination, a Sonogashira coupling reaction is performed between the iodinated intermediate and an alkyne such as trimethylsilylacetylene in the presence of catalysts like Pd(PPh₃)₂Cl₂ and CuI with triethylamine as base. This coupling installs an alkyne moiety necessary for ring closure.
Subsequently, the cyclization reaction is induced by treatment with a strong base such as potassium tert-butoxide in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP), heating the mixture to around 60 °C. This step closes the indole ring system, yielding brominated methyl-substituted indole derivatives with high yields (approximately 75-80%).
Introduction of Ethyl Group at Position 3
The ethyl substitution at position 3 of the indole ring can be introduced by alkylation of the indole nitrogen or by direct substitution at the 3-position through:
- Alkylation of 3-position via electrophilic substitution using ethyl halides under controlled conditions.
- Alternatively, reductive alkylation or organometallic coupling methods can be employed to install the ethyl group at the 3-position.
Though specific methods for 6-bromo-3-ethyl-5-methyl-1H-indole are scarce, analogous procedures for 5-bromo-3-substituted indoles use reducing agents such as lithium aluminum hydride or diisobutylaluminium hydride to convert intermediates to the desired alkylated indoles.
Representative Synthetic Route Summary for 6-Bromo-3-ethyl-5-methyl-1H-indole
| Step | Reaction Type | Reagents/Conditions | Outcome / Notes |
|---|---|---|---|
| 1 | Starting material preparation | 4-bromo-2-methylaniline | Precursor for brominated methylindole |
| 2 | Iodination | N-iodosuccinimide (NIS), solvent | Iodinated intermediate for coupling |
| 3 | Sonogashira coupling | Pd(PPh₃)₂Cl₂, CuI, triethylamine, trimethylsilylacetylene | Alkyne-substituted intermediate |
| 4 | Cyclization | Potassium tert-butoxide, NMP, 60 °C | Formation of brominated methylindole core |
| 5 | Alkylation at 3-position | Ethyl halide or reductive alkylation reagents (e.g., LiAlH₄, DIBAL-H) | Introduction of ethyl group at 3-position |
Analytical Data and Yields from Related Preparations
- Yield of brominated methylindole via Sonogashira coupling and cyclization: 75-80%.
- Mass spectrometry (MS) for brominated indole intermediates typically shows molecular ion peaks consistent with bromine isotopes (e.g., m/z 210, 212).
- Proton nuclear magnetic resonance (¹H NMR) spectra show characteristic aromatic and alkyl proton signals confirming substitution patterns.
Notes on Optimization and Scale-Up
- The use of inert atmosphere (nitrogen) during coupling and cyclization steps prevents oxidation and side reactions.
- Purification is commonly achieved by silica gel column chromatography.
- Reaction times and temperatures are optimized to balance yield and purity.
- Scale-up examples demonstrate reproducibility with consistent yields (e.g., 79.5% yield on 0.5 mol scale).
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-ethyl-5-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like Suzuki or Stille coupling partners.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indoles, while oxidation and reduction can lead to different oxidation states of the indole ring .
Scientific Research Applications
6-Bromo-3-ethyl-5-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-3-ethyl-5-methyl-1H-indole varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can include inhibition of viral replication or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The target compound’s substitution pattern (Br at C6, ethyl at C3, Me at C5) distinguishes it from analogs in the evidence:
- 5-Bromo-6-chloro-3-ethyl-1H-indole (CAS 2741312-53-6) : This analog replaces the methyl group at C5 with chlorine and places bromine at C5 instead of C6. The presence of two halogens (Br and Cl) increases molecular weight (258.54 g/mol vs. ~238.12 g/mol for the target) and may enhance electron-withdrawing effects, altering reactivity .
- 6-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (Compound 35) : Features a bulky imidazolyl-phenethyl group at C3, which introduces steric hindrance and likely reduces solubility compared to the simpler ethyl group in the target compound .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 6-Bromo-3-ethyl-5-methyl-1H-indole?
- Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, 3-(2-azidoethyl)-5-bromo-1H-indole derivatives react with alkynes in PEG-400:DMF mixed solvents using CuI as a catalyst, followed by 12-hour stirring . Post-reaction, extraction with ethyl acetate and purification via flash column chromatography (e.g., 70:30 ethyl acetate:hexane) yield the product. Yields typically range from 25–42%, with purity confirmed by TLC and HRMS .
Q. How is the structure of 6-Bromo-3-ethyl-5-methyl-1H-indole validated experimentally?
- Answer : Multi-nuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical. Key NMR signals include aromatic protons (δ 7.23–7.14 ppm for indole protons) and alkyl chain protons (δ 4.62–3.28 ppm for ethyl/methyl groups) . HRMS data (e.g., [M+H]+ at m/z 385.0461) confirm molecular weight. For brominated analogs, characteristic ¹³C signals near δ 121–146 ppm are observed .
Q. What solvent systems and catalysts optimize substitution reactions at the bromine position?
- Answer : Polar aprotic solvents (e.g., DMF, DMSO) with Pd-based catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings. Nucleophilic aromatic substitution (SNAr) requires electron-deficient conditions, often using K₂CO₃ or Cs₂CO₃ as bases . For trifluoromethyl analogs, CuI-mediated cross-couplings are effective .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereoelectronic properties of 6-Bromo-3-ethyl-5-methyl-1H-indole?
- Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and intermolecular interactions. ORTEP-3 visualizes thermal ellipsoids and crystallographic packing . For example, bromine’s electron-withdrawing effect reduces indole ring planarity, which can be quantified via torsional angles .
Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?
- Answer :
- Method 1 : Validate assay conditions (e.g., IC₅₀ reproducibility across cell lines) and control for metabolic stability (e.g., liver microsomal assays).
- Method 2 : Use density functional theory (DFT) to model electronic effects of substituents (e.g., bromine’s σ-hole interactions with protein targets) .
- Case Study : Conflicting antioxidant activity in ischemia models may arise from redox-sensitive fluorophores in assays; use electron paramagnetic resonance (EPR) to directly measure radical scavenging .
Q. How can computational docking studies predict the binding affinity of 6-Bromo-3-ethyl-5-methyl-1H-indole to enzymatic targets?
- Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled enzymes (e.g., cytochrome P450 or kinase targets) identifies key interactions:
- Bromine’s halogen bonding with backbone carbonyls.
- Ethyl/methyl groups occupying hydrophobic pockets.
- Validation via molecular dynamics (MD) simulations (NAMD/GROMACS) assesses binding stability .
Q. What experimental and theoretical approaches resolve discrepancies in NMR data interpretation?
- Answer :
- Experimental : Use 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations between δ 7.14 (H-4) and δ 121.9 (C-3) confirm substitution patterns .
- Theoretical : Compare experimental ¹³C shifts with gauge-including atomic orbital (GIAO) DFT calculations (e.g., B3LYP/6-311+G(d,p)) .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (e.g., CuI catalyst loading, solvent ratios) to minimize batch-to-batch variability .
- Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to confirm novel structures .
- Ethical Reporting : Disclose negative results (e.g., failed substitution reactions) to guide SAR optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
